REACTION_CXSMILES
|
[C:1](#[N:3])[CH3:2].[H-].[Na+].C[O:7][C:8](=O)[C:9]1[CH:14]=[CH:13][C:12]([C:15]#[N:16])=[CH:11][CH:10]=1>O1CCCC1>[C:1]([CH2:2][C:8]([C:9]1[CH:14]=[CH:13][C:12]([C:15]#[N:16])=[CH:11][CH:10]=1)=[O:7])#[N:3] |f:1.2|
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Name
|
|
Quantity
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9.22 mL
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Type
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reactant
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
11.8 g
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Type
|
reactant
|
Smiles
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[H-].[Na+]
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Name
|
|
Quantity
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320 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
23.7 g
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Type
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reactant
|
Smiles
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COC(C1=CC=C(C=C1)C#N)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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This mixture was stirred at room temperature for 15 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction mixture was stirred at 60° C. for 2 hours
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Duration
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2 h
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Type
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CUSTOM
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Details
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quenched onto an aqueous solution of hydrochloric acid (2M, 500 mL)
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (3×500 mL)
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Type
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WASH
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Details
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The combined organic extracts were washed with brine (500 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulphate
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
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Type
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CUSTOM
|
Details
|
This residue was triturated with 20% ethyl acetate in heptane
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Reaction Time |
15 min |
Name
|
|
Type
|
product
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Smiles
|
C(#N)CC(=O)C1=CC=C(C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.17 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |